molecular formula C13H24N2O11 B1242553 (Z)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxymethylimino]ammonium

(Z)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxymethylimino]ammonium

Cat. No. B1242553
M. Wt: 384.34 g/mol
InChI Key: DQCANINXHQSIAW-PIPPMKSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macrozamin is a glycoside.

Scientific Research Applications

Solubility Studies

The compound has been studied for its solubility characteristics in various solutions. Gong, Wang, Zhang, and Qu (2012) explored the solubility of related saccharides in ethanol-water mixtures, highlighting the temperature-dependent solubility behavior of these compounds (Gong et al., 2012).

Synthesis and Characterization

Research by Mohammed, Kadhum, Mohammed, and Al Rekabi (2020) involved the synthesis and characterization of a new sugar imine molecule, utilizing D-glucose and employing click chemistry reaction mechanisms, which could be related to the synthesis pathways of the compound (Mohammed et al., 2020).

Novel C-linked Disaccharide Analogues

Harding, Hodgson, Majid, McDowall, and Nelson (2003) synthesized novel C-linked disaccharide analogues using dipyranones. These compounds were developed as templates for synthesizing analogues structurally related to the compound (Harding et al., 2003).

Bioassay-Guided Isolation

Feng Xuqian (2014) conducted a study involving bioassay-guided isolation to determine the chemical constituents of the analgesic activity parts in pollen, isolating compounds structurally related to the compound of interest (Feng Xuqian, 2014).

properties

Molecular Formula

C13H24N2O11

Molecular Weight

384.34 g/mol

IUPAC Name

(Z)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium

InChI

InChI=1S/C13H24N2O11/c1-15(22)14-4-25-13-11(21)9(19)8(18)6(26-13)3-24-12-10(20)7(17)5(16)2-23-12/h5-13,16-21H,2-4H2,1H3/b15-14-/t5-,6-,7+,8-,9+,10-,11-,12+,13-/m1/s1

InChI Key

DQCANINXHQSIAW-PIPPMKSRSA-N

Isomeric SMILES

C/[N+](=N/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O)/[O-]

SMILES

C[N+](=NCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)[O-]

Canonical SMILES

C[N+](=NCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)[O-]

synonyms

macrozamin
methylazoxymethanol-beta-primeveroside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxymethylimino]ammonium
Reactant of Route 2
(Z)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxymethylimino]ammonium
Reactant of Route 3
(Z)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxymethylimino]ammonium
Reactant of Route 4
(Z)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxymethylimino]ammonium
Reactant of Route 5
(Z)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxymethylimino]ammonium
Reactant of Route 6
(Z)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxymethylimino]ammonium

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